molecular formula C26H22S B14175387 1-Methyl-4-(tritylsulfanyl)benzene CAS No. 5427-11-2

1-Methyl-4-(tritylsulfanyl)benzene

Cat. No.: B14175387
CAS No.: 5427-11-2
M. Wt: 366.5 g/mol
InChI Key: ZVEWCYZUOYQHDF-UHFFFAOYSA-N
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Description

1-Methyl-4-(tritylsulfanyl)benzene (C26H24S) is a benzenoid compound featuring a methyl group at the 1-position and a tritylsulfanyl (triphenylmethylthio) group at the 4-position of the benzene ring.

Properties

CAS No.

5427-11-2

Molecular Formula

C26H22S

Molecular Weight

366.5 g/mol

IUPAC Name

1-methyl-4-tritylsulfanylbenzene

InChI

InChI=1S/C26H22S/c1-21-17-19-25(20-18-21)27-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

ZVEWCYZUOYQHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(tritylsulfanyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with tritylthiol in the presence of a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(tritylsulfanyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trityl-substituted benzene derivatives.

    Substitution: Various halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methyl-4-(tritylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(tritylsulfanyl)benzene involves its interaction with various molecular targets The tritylsulfanyl group can participate in redox reactions, influencing the compound’s reactivityThese interactions can modulate the compound’s biological and chemical activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(tritylsulfanyl)benzene with structurally related benzenoid compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Substituent(s) Key Features References
This compound Tritylsulfanyl (S-CPh3) High steric hindrance, low polarity, potential use in stabilizing radicals
1-Methyl-4-(methylthio)benzene Methylthio (SMe) Simple thioether; boiling point: 326.2 K (53.05°C)
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Benzylsulfanyl, F, CF3 Electron-withdrawing groups enhance reactivity; used in drug synthesis
1-Methyl-4-(2-phenoxyethylsulfonyl)benzene Phenoxyethylsulfonyl (SO2-OPh) Sulfone group increases polarity; applications in polymer chemistry
1-(Ethylsulfonyl)-4-methylbenzene Ethylsulfonyl (SO2Et) Polar sulfone; intermediate in agrochemicals
1-Methyl-4-(methylsulfonyl)benzene Methylsulfonyl (SO2Me) High purity demanded in electronics and pharmaceuticals

Physicochemical Properties

  • Polarity : Sulfonyl derivatives (e.g., 1-methyl-4-(methylsulfonyl)benzene) exhibit higher polarity and water solubility than thioethers due to the sulfone group’s strong electron-withdrawing nature .
  • Thermal Stability : Thioethers like 1-methyl-4-(methylthio)benzene have lower boiling points (~53°C) compared to sulfones or bulky trityl derivatives, which likely decompose before volatilization .

Research Findings and Trends

  • Pharmaceuticals : Fluorinated and sulfonated benzenes are prioritized for drug discovery due to their bioavailability and target specificity .
  • Materials Science : Bulky trityl derivatives are explored as stabilizers in radical polymerization or photoresists .
  • Environmental Impact : Thioethers in tire pyrolysis (e.g., 1-methyl-4-isopropylbenzene) raise concerns about PAH emissions .

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